1-Methoxy-2-phenylethane-1,2-diol
Description
Properties
CAS No. |
110661-51-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-methoxy-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8-11H,1H3 |
InChI Key |
XRHJAGCIBRFHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Tosylation-Methylation Sequence
- Tosylation : Treatment of 1-phenylethane-1,2-diol with p-toluenesulfonyl chloride (TsCl) in pyridine selectively converts one hydroxyl group into a tosylate, yielding 1-tosyloxy-2-phenylethane-2-ol.
- Nucleophilic Substitution : Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) displaces the tosylate with a methoxy group, producing 1-methoxy-2-phenylethane-1,2-diol.
Critical Parameters :
- Temperature : 0–25°C during tosylation to minimize di-tosylation.
- Solvent : Anhydrous DMF ensures efficient nucleophilic substitution.
- Yield : ~70–85% after purification by silica gel chromatography.
Dihydroxylation of Methoxy-Substituted Alkenes
Methoxy-substituted alkenes serve as precursors for dihydroxylation reactions. For example, 1-methoxy-1-phenylethene undergoes syn-dihydroxylation using osmium tetroxide (OsO₄) or catalytic potassium osmate with N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Reaction Mechanism
- Syn Addition : OsO₄ adds across the double bond, forming an osmate ester intermediate.
- Hydrolysis : The ester is hydrolyzed to yield the vicinal diol with retention of stereochemistry.
Optimization Insights :
- Catalyst Loading : 2–5 mol% OsO₄ minimizes side reactions.
- Solvent System : tert-Butanol/water (3:1) enhances solubility and reaction homogeneity.
- Yield : 60–75% with >90% regioselectivity.
Epoxide Ring-Opening with Methanol
Epoxides derived from methoxy-substituted styrenes undergo acid-catalyzed ring-opening with water to form vicinal diols.
Synthesis Pathway
- Epoxidation : 1-Methoxy-1-phenylethene reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form the corresponding epoxide.
- Ring-Opening : Treatment with dilute sulfuric acid (H₂SO₄) and methanol introduces hydroxyl groups at the epoxide carbons, yielding the target diol.
Key Observations :
- Acid Concentration : 0.1 M H₂SO₄ prevents over-acidification and decomposition.
- Regioselectivity : Methanol preferentially attacks the less hindered carbon, ensuring >80% selectivity for the desired product.
Oxidative Methods Using Manganese Catalysts
Manganese-based catalysts enable oxidative transformations under mild conditions. For instance, 1-phenylethane-1,2-diol undergoes partial oxidation in the presence of Mn(OTf)₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) under oxygen, forming intermediates amenable to methoxylation.
Catalytic Cycle
- Oxidative Cleavage : Mn(III) species abstract hydrogen from the diol, generating a radical intermediate.
- Methoxylation : Trapping the radical with methanol introduces the methoxy group, followed by re-oxidation of Mn(II) to Mn(III).
Reaction Conditions :
- Catalyst Loading : 5 mol% Mn(OTf)₂ and 10 mol% dtbpy.
- Light Irradiation : Blue light (450 nm) accelerates the catalytic cycle.
- Yield : 40–55% with moderate regiocontrol.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Tosylation-Methylation | 1-Phenylethane-1,2-diol | TsCl, NaOMe | 70–85 | High |
| Dihydroxylation | 1-Methoxy-1-phenylethene | OsO₄, NMO | 60–75 | Moderate |
| Epoxide Ring-Opening | Methoxy-substituted epoxide | mCPBA, H₂SO₄ | 65–80 | High |
| Mn-Catalyzed Oxidation | 1-Phenylethane-1,2-diol | Mn(OTf)₂, dtbpy, O₂ | 40–55 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-phenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyl ketones, such as 2-hydroxy-1-phenylethan-1-one.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.
Major Products:
Oxidation: Hydroxyl ketones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-2-phenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-phenylethane-1,2-diol involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the methoxy and diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structural analogs, emphasizing substituent effects on physical properties, reactivity, and applications.
2.1. Substituent Effects on the Aromatic Ring
1-Phenylethane-1,2-diol (Parent Compound)
The unsubstituted parent diol lacks the methoxy group. It serves as a baseline for comparisons. In catalytic oxidation reactions (e.g., styrene oxidation), this compound forms as a hydroxylation product, but its stereoselectivity and stability are influenced by the absence of electron-donating groups .- This substituent also impacts reactivity in lignin model reactions, where methoxy groups direct electrophilic substitution patterns .
- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Multiple methoxy groups further elevate electron density and steric bulk. Such derivatives are used to study steric and electronic effects in lignin degradation, where dimethoxy substituents slow reaction rates compared to mono-methoxy analogs .
1-(4-Trifluoromethylphenyl)ethane-1,2-diol
The electron-withdrawing trifluoromethyl group reduces aromatic ring reactivity, likely decreasing solubility in polar solvents. This substituent may enhance thermal stability in polymer applications .
2.2. Alkyl-Substituted Analogs
- 1-Cyclohexylethane-1,2-diol Replacing the phenyl group with a cyclohexyl moiety increases hydrophobicity, making this compound more suitable for non-polar solvents. Such substitutions are common in green chemistry applications to tune solubility .
Hexane-1,2-diol
A fully aliphatic diol, hexane-1,2-diol lacks aromaticity, resulting in lower boiling points and higher flexibility in polymer matrices (e.g., polyurethane foams) compared to aromatic diols .
2.3. Stereochemical and Functional Group Variations
- This contrasts with the planar phenyl group in 1-methoxy-2-phenylethane-1,2-diol .
- 2-Methoxy-1,2-diphenylethanol This compound features a diphenyl structure and a secondary alcohol. The additional phenyl group increases steric hindrance, which may reduce enzymatic activity compared to mono-phenyl diols .
Key Research Findings
Reactivity in Oxidation Reactions
Methoxy-substituted diols like 1-methoxy-2-phenylethane-1,2-diol are less prone to over-oxidation than their unsubstituted counterparts due to electron-donating effects stabilizing intermediates .Enzymatic Interactions
Directed evolution studies on alcohol dehydrogenases reveal that substituents like methoxy groups alter enzyme-substrate binding. For example, 1-phenylethane-1,2-diol derivatives with bulky substituents show reduced catalytic efficiency compared to simpler analogs .Polymer Applications Aromatic diols enhance rigidity in polyurethane-polyisocyanurate (PUR-PIR) foams. However, methoxy groups may reduce crosslinking density compared to aliphatic diols like propane-1,2-diol, impacting thermal stability .
Q & A
Q. What are the recommended methods for synthesizing 1-Methoxy-2-phenylethane-1,2-diol in laboratory settings?
Synthesis typically involves nucleophilic substitution or oxidation reactions. For example, reacting 2-phenylethane-1,2-diol with methyl iodide under basic conditions can introduce the methoxy group. Controlled reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) are critical for regioselectivity. Purification via column chromatography or recrystallization ensures high purity . Scalability requires optimization of batch processes and advanced separation technologies, as seen in industrial diol production .
Q. How can researchers characterize the stereochemical purity of 1-Methoxy-2-phenylethane-1,2-diol using analytical techniques?
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) effectively separates enantiomers. Mobile phases like n-hexane/2-propanol (90:10) at 0.7 mL/min and 20°C resolve stereoisomers, with retention times (~21–22 min) indicating purity . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H NMR, identifies diastereotopic protons (e.g., δ 2.05 ppm for geminal protons) and confirms stereochemistry .
Q. What safety precautions should be taken when handling 1-Methoxy-2-phenylethane-1,2-diol based on its toxicity profile?
While direct toxicity data for this compound is limited, structurally related diols (e.g., benzene-1,2-diol) exhibit genotoxicity and organ-specific effects . Follow protocols for similar diols:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in sealed containers under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can directed evolution of enzymes improve stereoselective redox transformations of 1-Methoxy-2-phenylethane-1,2-diol?
Alcohol dehydrogenases (ADHs) engineered via iterative saturation mutagenesis enhance turnover numbers and stereoselectivity. For example, ADH variants evolved for 1-phenylethane-1,2-diol achieved >95% enantiomeric excess (ee) in ketone reduction. Structural analysis (e.g., X-ray crystallography) identifies active-site mutations (e.g., Phe37Leu) that optimize substrate binding . Transient kinetics (stopped-flow assays) quantify rate constants (, ) to validate improvements .
Q. What mechanistic insights can micellar catalysis provide for oxidation reactions involving 1-Methoxy-2-phenylethane-1,2-diol?
Micellar systems (e.g., 1,10-phenanthroline in chromic acid) enhance reaction rates by stabilizing transition states. For ethane-1,2-diol oxidation, micelles lower activation energy via hydrophobic interactions, accelerating ester intermediate formation. Kinetic studies (varying [H] and [substrate]) reveal rate laws, while UV-Vis spectroscopy monitors Cr(VI) → Cr(III) reduction (λ = 350–450 nm) . Adapting these methods to methoxy-substituted diols could elucidate substituent effects on reactivity.
Q. How do researchers resolve contradictions in kinetic data for acid-catalyzed reactions of 1-Methoxy-2-phenylethane-1,2-diol?
Discrepancies often arise from competing reaction pathways (e.g., esterification vs. decomposition). Control experiments with isotopic labeling (e.g., O in KMnO) track oxygen incorporation into products via mass spectrometry (m/z = 62 for ethane-1,2-diol derivatives) . Statistical tools (e.g., multivariate regression) correlate rate constants with variables like pH and catalyst concentration .
Q. What experimental models assess the nephrotoxicity of 1-Methoxy-2-phenylethane-1,2-diol?
Rodent models (e.g., rats administered 1% ethane-1,2-diol in drinking water) mimic CaOx nephrolithiasis. Key endpoints:
- Serum creatinine/BUN levels for renal function.
- Histopathology for tubular crystal deposition . For methoxy analogs, adjust dosing to account of metabolic differences (e.g., hepatic demethylation pathways).
Methodological Considerations
-
Data Contradiction Analysis : Compare results across catalytic systems (e.g., homogeneous vs. micellar) using Arrhenius plots to identify activation energy discrepancies .
-
Table 1 : Example HPLC Conditions for Stereoisomer Separation
Column Mobile Phase Flow Rate Temperature Retention Times Chiralpak AD-H n-hexane/2-propanol (90:10) 0.7 mL/min 20°C 21.2–22.1 min -
Table 2 : Safety Protocols for Diol Handling
Hazard Precaution Reference Skin Irritation Nitrile gloves, 15-min rinse post-exposure Inhalation Risk Fume hoods, N95 respirators
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
